5-Bromo-2-chloro-N-isopropylbenzamide
Description
5-Bromo-2-chloro-N-isopropylbenzamide: is an organic compound with the molecular formula C10H11BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions, respectively, and an isopropyl group is attached to the nitrogen atom of the amide group .
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZPGFQOYCJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406567 | |
| Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849898-48-2 | |
| Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5th and 2nd positions of the benzene ring, respectively.
Amidation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with isopropylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amidation under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.
Amidation Reactions: The amide group can participate in various reactions, including hydrolysis and condensation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.
Amidation: Reagents like isopropylamine and catalysts are used under controlled temperatures and solvent conditions.
Major Products:
Substitution Reactions: Products may include derivatives where the halogen atoms are replaced by other nucleophiles.
Amidation Reactions: Products include various substituted amides depending on the reactants used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in medicinal chemistry for the development of pharmaceutical compounds due to its structural features .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and chlorine substituents, along with the isopropyl group, influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Bromo-2-chloro-N-propylbenzamide: Similar structure with a propyl group instead of an isopropyl group.
5-Bromo-2-fluoro-N-isopropylbenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness:
Biological Activity
5-Bromo-2-chloro-N-isopropylbenzamide is an organic compound with the molecular formula . It is a derivative of benzamide, characterized by the presence of bromine and chlorine substituents on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Biochemical Pathways
The precise biochemical pathways affected by this compound are not fully elucidated. However, it has been noted to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and xenobiotic processing.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its interaction with cytochrome P450 enzymes indicates that it may influence metabolic reactions within the body.
Cellular Effects
This compound has demonstrated notable effects on cellular processes. It modulates cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can alter the expression of genes involved in cell cycle regulation and apoptosis, suggesting a role in cancer biology.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Interacts with cytochrome P450 enzymes |
| Gene Expression | Modulates genes related to cell cycle and apoptosis |
| Cellular Metabolism | Influences metabolic pathways |
Dosage Effects in Animal Models
Studies involving animal models have shown that the effects of this compound vary with dosage. At low doses, it effectively inhibits target enzymes without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. It can traverse cell membranes through passive diffusion or active transport mechanisms, which are critical for its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific localization patterns within cells. Its targeting to particular organelles or compartments can influence its biological activity and effectiveness as a therapeutic agent.
Case Study 1: Interaction with Cytochrome P450
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed significant inhibition of enzyme activity at varying concentrations. This inhibition was linked to alterations in metabolic pathways associated with drug metabolism, highlighting its potential implications in pharmacotherapy .
Case Study 2: Gene Regulation in Cancer Cells
In vitro studies using cancer cell lines demonstrated that treatment with this compound led to changes in gene expression profiles associated with apoptosis and cell cycle regulation. These findings suggest that this compound may have potential applications in cancer therapy by modulating key regulatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
